![molecular formula C20H21ClN8O B2788617 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone CAS No. 2034366-77-1](/img/structure/B2788617.png)
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21ClN8O and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agents
Compounds with 1,2,4-triazole and piperazine derivatives have shown promising results as anticancer agents . For instance, a series of 1,2,4-triazole benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Another study reported that novel 1,2,4-triazole derivatives showed promising cytotoxic activity against Hela cell line .
Inhibition of Cell Proliferation
Some compounds similar to the one have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This could be a potential application in the treatment of various types of cancers.
Selectivity Against Cancer Cell Lines
Most of the synthesized compounds have shown proper selectivity against cancer cell lines . This means they can target cancer cells without causing significant harm to normal cells, which is a desirable property in cancer treatment.
Structural Optimization Platform
The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Potential Target for Aromatase Enzyme
Molecular docking studies suggest that these derivatives could potentially target the aromatase enzyme . Aromatase is an enzyme involved in the production of estrogen, and inhibiting this enzyme is a strategy used in the treatment of breast cancer.
Commercial Availability
The compound is commercially available, which means it can be readily obtained for research and development purposes.
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-triazole and pyrimidine moieties have been reported to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that this compound may interact with its targets, possibly cancer cells, and induce changes that lead to programmed cell death.
Biochemical Pathways
Given the potential anticancer activity of this compound, it may be involved in pathways related to cell proliferation and apoptosis . The compound could potentially interfere with the signaling pathways that regulate these processes, leading to the inhibition of cancer cell growth.
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects against cancer cell lines . This suggests that this compound may also have cytotoxic effects, potentially leading to the death of cancer cells.
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN8O/c21-16-3-1-2-4-17(16)26-5-7-27(8-6-26)20(30)15-10-28(11-15)18-9-19(24-13-23-18)29-14-22-12-25-29/h1-4,9,12-15H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGYTWEMZHOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.